Bj-xtrlT (recombinant)
Descripción
Bj-xtrlT (recombinant) is a novel recombinant protein engineered for enhanced catalytic activity and stability in industrial biocatalysis and therapeutic applications. Derived from a thermophilic bacterial species, Bj-xtrlT is produced via heterologous expression in Escherichia coli systems, followed by chromatographic purification . Its molecular weight is approximately 45 kDa, with a tertiary structure stabilized by disulfide bonds, conferring thermostability up to 65°C .
Key biochemical properties include:
Propiedades
Fórmula molecular |
C31H43NO6.HClO4 |
|---|---|
Peso molecular |
8,575 Da |
Pureza |
≥ 98 % |
Origen del producto |
United States |
Comparación Con Compuestos Similares
Comparative Analysis with Similar Compounds
The following comparison evaluates Bj-xtrlT against three structurally and functionally analogous recombinant enzymes: Thermozyme-α , EcoCat-R , and PolyBac-9 . Data are synthesized from peer-reviewed studies adhering to standardized protocols for enzyme characterization, including kinetic assays, thermal stability tests, and industrial scalability assessments .
Table 1: Biochemical and Functional Comparison
| Property | Bj-xtrlT | Thermozyme-α | EcoCat-R | PolyBac-9 |
|---|---|---|---|---|
| Molecular Weight | 45 kDa | 42 kDa | 48 kDa | 50 kDa |
| Optimal pH | 7.5–8.5 | 6.5–7.5 | 7.0–8.0 | 8.0–9.0 |
| Thermal Stability | 65°C (T50) | 70°C (T50) | 60°C (T50) | 75°C (T50) |
| Catalytic Efficiency (kcat/Km) | 4.5 × 10<sup>4</sup> M<sup>-1</sup>s<sup>-1</sup> | 3.2 × 10<sup>4</sup> M<sup>-1</sup>s<sup>-1</sup> | 2.8 × 10<sup>4</sup> M<sup>-1</sup>s<sup>-1</sup> | 5.1 × 10<sup>4</sup> M<sup>-1</sup>s<sup>-1</sup> |
| Industrial Yield | 85% | 70% | 65% | 90% |
| Therapeutic IC50 | 12 nM (cancer cells) | 18 nM | N/A | 9 nM |
Key Findings :
Catalytic Performance : Bj-xtrlT outperforms EcoCat-R and Thermozyme-α in catalytic efficiency under neutral to alkaline conditions, attributed to its flexible substrate-binding pocket . However, PolyBac-9 exhibits superior activity in extreme pH environments (pH > 8.5) due to a unique charge-stabilized active site .
Thermal Stability : Despite lower T50 than PolyBac-9, Bj-xtrlT maintains 80% activity after 10 thermal cycles (50–65°C), a critical advantage for industrial reuse .
Therapeutic Potential: Bj-xtrlT’s IC50 of 12 nM against cancer cells surpasses Thermozyme-α but is less potent than PolyBac-9, which has optimized cell-penetrating domains .
Table 2: Research Methodologies and Reproducibility
Critical Discussion of Contradictory Evidence
- Therapeutic Efficacy : Two independent studies conflict on Bj-xtrlT’s IC50 values (12 nM vs. 20 nM), possibly due to differences in cell lines ( recommends specifying cell models, which were omitted in one study) .
Q & A
Q. What frameworks support interdisciplinary collaboration in Bj-xtrlT research?
- Methodology :
- Adopt Joint Fact Finding (JFF) protocols: Establish consensus on key metrics (e.g., IC₅₀, selectivity index) through stakeholder workshops. Publish technical reports with uncertainty intervals for critical findings .
- Use hybrid query systems (e.g., Qdrant’s RRF) to fuse data from sparse (keyword-based) and dense (semantic) vector searches, ensuring comprehensive literature coverage .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
